Molecular Formula and Backbone Architecture: Propanamide vs. Acetamide Linker Comparison
The target compound possesses a propanamide backbone (C3 linker) bearing a chiral α‑amino center, whereas the closest cataloged analog, 2‑amino‑N‑ethyl‑N‑(tetrahydrothiophen‑3‑yl)acetamide (CAS 2092668‑19‑2), contains an acetamide backbone (C2 linker) that is achiral at the corresponding position . The additional methylene group increases molecular weight by 14.03 g·mol⁻¹ (from 188.29 to 202.32 g·mol⁻¹) and introduces one stereocenter, which in related GABA aminotransferase inactivator series has been demonstrated to affect both enzyme recognition and the partitioning between substrate turnover and covalent inactivation pathways [1]. No direct enzyme‑kinetic comparison between these two compounds has been published; therefore this evidence is class‑level inference derived from the structure–activity relationships (SAR) of the broader tetrahydrothiophene‑GABA‑AT inactivator patent family [1].
| Evidence Dimension | Molecular formula and linker length (C2 vs. C3 amide) |
|---|---|
| Target Compound Data | C9H18N2OS, MW = 202.32 g·mol⁻¹, one stereocenter |
| Comparator Or Baseline | 2‑Amino‑N‑ethyl‑N‑(tetrahydrothiophen‑3‑yl)acetamide; C8H16N2OS, MW = 188.29 g·mol⁻¹, achiral |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; presence vs. absence of a chiral α‑carbon |
| Conditions | Structural comparison based on vendor‑supplied CAS records; no experimental head‑to‑head assay data available. |
Why This Matters
For programs requiring stereochemically defined building blocks or investigating linker‑length SAR, the propanamide scaffold provides a chiral center and extended reach that the simpler acetamide analog cannot offer.
- [1] Silverman, R.B. et al. Tetrahydrothiophene-based GABA Aminotransferase Inactivators. U.S. Patent Application Publication No. US 2018/0051001 A1, February 22, 2018. (Describes linker‑length and stereochemistry SAR for tetrahydrothiophene‑amide GABA‑AT inactivators). View Source
